(2R)-2-(Oxepan-4-yl)propan-1-amine

Description

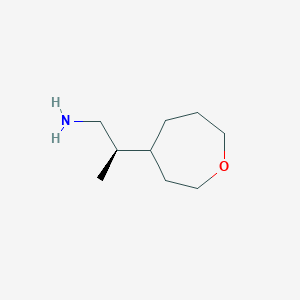

(2R)-2-(Oxepan-4-yl)propan-1-amine is a chiral primary amine featuring a seven-membered oxepane ring (a cyclic ether with one oxygen atom) at the 2-position of the propane backbone. The (2R) stereochemistry confers enantioselectivity, which is critical in pharmacological and catalytic applications. Oxepane’s larger ring size compared to morpholine (six-membered) or oxane (tetrahydropyran) may influence conformational flexibility, solubility, and binding interactions .

Properties

IUPAC Name |

(2R)-2-(oxepan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRNLNFJRSZFG-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. Cyclic Ether Substituents

- (2R)-2-(Morpholin-4-yl)propan-1-amine ():

Morpholine’s smaller, nitrogen-containing ring enhances hydrogen-bonding capacity and polarity compared to oxepane. This may increase aqueous solubility but reduce lipophilicity, impacting membrane permeability in biological systems .

- (2R)-2-(Oxepan-4-yl)propan-1-amine (Hypothetical): The seven-membered oxepane ring likely reduces ring strain compared to morpholine, improving thermodynamic stability. Its larger size may enhance hydrophobic interactions in nonpolar environments .

b. Aromatic vs. Alicyclic Substituents

- This compound’s molecular formula (C₇H₁₂ClF₂N) includes halogen atoms, enhancing its stability and bioavailability .

- Synthesized via transition metal-free catalytic reduction (79% yield), this method could be applicable to oxepane derivatives .

Chiral Resolution and Chromatography

highlights chiral separation techniques for amines like 2-(4-ethoxyphenyl)propan-1-amine using a Chiralpak IA column. The mobile phase (n-hexane/iso-propanol with ethylenediamine) suggests that oxepane derivatives may require similar conditions for enantiomeric resolution, contingent on their polarity and steric profile .

Research Findings and Limitations

Key Insights :

- Contradictions/Gaps: No direct evidence on this compound’s synthesis or properties. Limited data on oxepane-containing amines in the provided materials; comparisons rely on structural extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.